molecular formula C8H11ClN2O2 B3039089 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 956950-98-4

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B3039089
CAS No.: 956950-98-4
M. Wt: 202.64 g/mol
InChI Key: ZFBIVBZRAMXENI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS: 890597-34-9) is a pyrazole derivative with a propanoic acid substituent. Its molecular formula is C₈H₁₁ClN₂O₂, and it features a pyrazole ring substituted with a chlorine atom at position 4 and methyl groups at positions 3 and 4. The propanoic acid moiety is linked to the pyrazole’s nitrogen at position 1 . This compound has a molecular weight of 202.64 g/mol and is primarily utilized in research as a synthetic intermediate or scaffold for agrochemical and pharmaceutical development .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBIVBZRAMXENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230337
Record name 4-Chloro-α,3,5-trimethyl-1H-pyrazole-1-acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601230337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956950-98-4
Record name 4-Chloro-α,3,5-trimethyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956950-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α,3,5-trimethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination: The next step involves the introduction of the chloro group at position 4 of the pyrazole ring. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The methyl groups at positions 3 and 5 can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Propanoic Acid Moiety: Finally, the propanoic acid moiety is attached to the nitrogen at position 1 of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group at position 4 can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and applications of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid with related pyrazole-carboxylic acid derivatives:

Compound Name Molecular Formula Substituents on Pyrazole Molecular Weight (g/mol) Key Differences and Applications
This compound C₈H₁₁ClN₂O₂ 4-Cl, 3,5-diMe 202.64 High lipophilicity due to Cl and Me groups; used in agrochemical research .
2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid C₈H₁₂N₂O₂ 3,5-diMe 168.19 Lacks Cl at position 4; lower molecular weight and altered electronic properties. Potential pharmaceutical applications .
2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid C₁₀H₁₁F₃N₂O₂ 3,5-diMe, 1-CF₃CH₂ 248.20 Trifluoroethyl group enhances metabolic stability; explored in specialty chemicals .
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate C₉H₁₃ClN₂O₂ 4-Cl, 3,5-diMe (ester) 216.66 Ester derivative improves bioavailability; used as a prodrug intermediate .
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid C₈H₁₃N₃O₂ 4-NH₂, 3,5-diMe 183.21 Amino substitution alters reactivity; potential for medicinal chemistry .
2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid C₈H₁₂ClN₃O₂ 4-Cl, 3,5-diMe, α-amino 217.65 Amino group on propanoic acid chain; enhances chelation properties .

Key Observations

Substituent Effects: The chloro group at position 4 in the target compound introduces electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs (e.g., 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid) .

Biological and Chemical Relevance: The trifluoroethyl-substituted analog (C₁₀H₁₁F₃N₂O₂) demonstrates enhanced metabolic stability due to fluorine’s inductive effects, making it suitable for high-value specialty chemicals . Ester derivatives (e.g., ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate) are pivotal in prodrug design, improving membrane permeability compared to the free acid form .

Synthetic Utility: Amino-substituted variants (e.g., 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid) serve as versatile intermediates in peptide coupling and metal-chelating agent synthesis .

Crystallographic and Analytical Data

  • The target compound’s crystal structure has likely been resolved using SHELX programs, which are widely employed for small-molecule refinement .
  • Purity validation (≥95%) is standard for research-grade compounds, as indicated in safety data sheets .

Biological Activity

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative with potential biological activities that have garnered attention in recent research. This compound's unique structure contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.638 g/mol
  • CAS Number : 956950-98-4
  • MDL Number : MFCD04969783

Research indicates that pyrazole derivatives, including this compound, may exert their biological effects through various mechanisms. Notably, they can disrupt cell membrane integrity and inhibit fatty acid biosynthesis, leading to antibacterial activity against resistant strains of bacteria .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. Specific studies have reported the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis4.69
Enterococcus faecalis5.64

These results suggest that the compound is particularly effective against Gram-positive bacteria .

Case Studies

  • Study on Antibacterial Activity :
    A study evaluated the antibacterial efficacy of various pyrazole derivatives, including our compound of interest. It was found to completely inhibit the growth of S. aureus and E. coli within 8 hours at specific concentrations .
  • In vitro Mechanistic Studies :
    Further mechanistic studies revealed that compounds with similar structures to this compound exhibited cell membrane-disrupting actions, which were confirmed through assays that measured membrane permeability and structural integrity using scanning electron microscopy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their substituents. In the case of this compound, the presence of electron-withdrawing groups such as chlorine enhances its antibacterial potency by increasing the lipophilicity of the molecule, facilitating better membrane penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3,5-dimethyl-4-chloropyrazole may react with halo-propanoic acid derivatives under basic conditions (e.g., triethylamine) in aprotic solvents (DMF or dichloromethane) . Column chromatography (ethyl acetate/hexane gradients) is commonly used for purification .
  • Critical Considerations : Reaction temperature and stoichiometry of the pyrazole derivative significantly impact regioselectivity and byproduct formation. Evidence suggests that anhydrous conditions are critical to avoid hydrolysis of the chloro substituent .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) or LC-MS is recommended for assessing purity (typically ≥95% ).
  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and propanoic acid chain (δ 2.5–3.5 ppm for methylene groups) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ for C9_9H12_{12}ClN2_2O2_2) .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is widely used. The SHELX suite (e.g., SHELXL-2018) allows precise determination of bond angles and hydrogen-bonding networks .
  • Data Contradictions : Discrepancies in crystallographic data (e.g., disorder in the pyrazole ring) may arise from twinning or poor crystal quality. Use PLATON’s ADDSYM tool to validate symmetry .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

  • Methodology : Graph set analysis (Bernstein’s formalism) can classify hydrogen bonds (e.g., N–H···O or O–H···N motifs). For example, the carboxylic acid group may form dimeric R22_2^2(8) motifs, while pyrazole N–H groups engage in chain-like C(4) patterns .
  • Functional Implications : These interactions dictate solubility, melting points, and co-crystal formation with pharmacologically relevant partners .

Q. What strategies optimize the compound’s reactivity for derivatization in structure-activity relationship (SAR) studies?

  • Methodology :

  • Carboxylic Acid Functionalization : Convert to acyl chlorides (SOCl2_2) or activate as NHS esters for amide coupling with amines/hydrazides .
  • Pyrazole Modification : Electrophilic substitution at the 4-chloro position (e.g., Suzuki-Miyaura cross-coupling) requires palladium catalysts (Pd(PPh3_3)4_4) and inert atmospheres .
    • Challenges : Steric hindrance from 3,5-dimethyl groups may limit accessibility to the pyrazole ring. Computational modeling (DFT) can predict reactive sites .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported purity values (e.g., 95% vs. 98%) across sources?

  • Analysis : Variations arise from differences in synthetic batches or analytical methods. Cross-validate using orthogonal techniques:

  • Quantitative 1H^1H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • Elemental Analysis (C, H, N) to confirm stoichiometric consistency .

Applications in Advanced Studies

Q. What role does this compound play in medicinal chemistry pipelines?

  • Case Study : Derivatives like 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide show promise as protease inhibitors or antimicrobial agents. In vitro assays (e.g., enzyme inhibition or MIC testing) require rigorous controls for solvent interference (DMSO ≤1% v/v) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

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